molecular formula C13H12ClN5 B12472512 2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine

2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine

Katalognummer: B12472512
Molekulargewicht: 273.72 g/mol
InChI-Schlüssel: GXNCQDHDHVUKGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This compound is characterized by the presence of a chlorine atom, a methyl group, and a 4-methylphenyl group attached to the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a purine derivative.

    Chlorination: Introduce a chlorine atom at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: Introduce a methyl group at the 9-position using methyl iodide and a base like potassium carbonate.

    Amination: Attach the 4-methylphenyl group through a nucleophilic substitution reaction using 4-methylphenylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids or proteins.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine would depend on its specific interactions with biological targets. It could potentially:

    Bind to DNA or RNA: Interfering with nucleic acid synthesis or function.

    Inhibit Enzymes: Targeting specific enzymes involved in cellular processes.

    Modulate Receptors: Interacting with cellular receptors to alter signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-9-methyl-9H-purin-6-amine: Lacks the 4-methylphenyl group.

    9-methyl-N-(4-methylphenyl)-9H-purin-6-amine: Lacks the chlorine atom.

    2-chloro-9H-purin-6-amine: Lacks both the methyl and 4-methylphenyl groups.

Uniqueness

2-chloro-9-methyl-N-(4-methylphenyl)-9H-purin-6-amine is unique due to the combination of its substituents, which could confer specific chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C13H12ClN5

Molekulargewicht

273.72 g/mol

IUPAC-Name

2-chloro-9-methyl-N-(4-methylphenyl)purin-6-amine

InChI

InChI=1S/C13H12ClN5/c1-8-3-5-9(6-4-8)16-11-10-12(18-13(14)17-11)19(2)7-15-10/h3-7H,1-2H3,(H,16,17,18)

InChI-Schlüssel

GXNCQDHDHVUKGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.